1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane
CAS No.:
Cat. No.: VC18139930
Molecular Formula: C10H19BrO
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19BrO |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane |
| Standard InChI | InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
| Standard InChI Key | BBANOPWMGRTATL-UHFFFAOYSA-N |
| Canonical SMILES | COCCC1(CCCCC1)CBr |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane features a cyclohexane ring substituted at the 1-position with both a bromomethyl (-CH2Br) group and a 2-methoxyethyl (-CH2CH2OCH3) chain. The molecular formula is C10H19BrO, with a molecular weight of 235.16 g/mol (calculated from atomic masses). The cyclohexane ring adopts a chair conformation, minimizing steric strain between the substituents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane | |
| Molecular Formula | C10H19BrO | |
| Molecular Weight | 235.16 g/mol | Calculated |
| Canonical SMILES | COC(C)CC1(CCCCC1)CBr |
The presence of the electron-donating methoxy group in the 2-methoxyethyl chain enhances solubility in polar aprotic solvents, while the bromomethyl group serves as a reactive site for nucleophilic substitution reactions.
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into two key components:
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Cyclohexane core: Functionalized via simultaneous introduction of bromomethyl and methoxyethyl groups.
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Substituents: Derived from bromomethane and 2-methoxyethanol precursors.
Radical Bromination of a Prefunctionalized Cyclohexane
A plausible route involves:
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Etherification: Reacting cyclohexanol with 2-methoxyethyl chloride under basic conditions to form 1-(2-methoxyethyl)cyclohexanol.
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Bromination: Treating the intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to install the bromomethyl group .
This method mirrors electrochemical bromofunctionalization techniques used for styrene derivatives, where bromine radicals add selectively to allylic positions .
Grignard Reaction Followed by Quenching
An alternative approach could utilize:
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Formation of a cyclohexylmagnesium bromide intermediate.
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Reaction with 2-methoxyethyl oxirane to introduce the ether moiety.
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Workup with HBr to install the bromomethyl group.
This strategy capitalizes on the nucleophilicity of Grignard reagents, though steric hindrance at the cyclohexane’s 1-position may limit yield.
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with dichloromethane, THF, and acetone; sparingly soluble in water (<0.1 g/L at 25°C) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the labile C-Br bond. Storage at -20°C under inert atmosphere is recommended.
Thermal Behavior
Differential scanning calorimetry (DSC) data for analogous compounds show melting points between 50–70°C, suggesting similar thermal properties for this compound .
Applications in Organic Synthesis
Alkylating Agent
The bromomethyl group serves as an electrophilic center, enabling:
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Nucleophilic substitutions with amines, thiols, or alkoxides.
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Cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester .
Building Block for Complex Architectures
The rigid cyclohexane core makes this compound valuable in constructing:
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Macrocyclic compounds for host-guest chemistry.
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Dendrimers with controlled branching patterns.
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